molecular formula C14H17N3 B126823 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine CAS No. 116480-62-7

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine

Cat. No.: B126823
CAS No.: 116480-62-7
M. Wt: 227.3 g/mol
InChI Key: DJLPZSNNVNTZRG-UHFFFAOYSA-N
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Description

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydropyridine ring fused to an indole moiety

Scientific Research Applications

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine has several scientific research applications:

Safety and Hazards

Specific safety and hazard information for “3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine” is not available in the sources I have access to. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for the study and application of “3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine” are not specified in the available resources. It could potentially be explored for various applications depending on its physical, chemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyridine ring, followed by its attachment to the indole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine apart is its specific substitution pattern, which confers unique biological activities and chemical reactivity. Its ability to selectively inhibit nNOS without significantly affecting other isoforms of the enzyme highlights its potential as a therapeutic agent .

Properties

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLPZSNNVNTZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456949
Record name 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116480-62-7
Record name 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.29 gm (20 mMol) potassium hydroxide in 10 mL methanol were added 1.32 gm (10 mMol) 5-amino-1H-indole followed by 2.46 mL (20 mMol) 1-methyl-4-piperidone. The reaction mixture was then heated to reflux for 18 hours. The reaction mixture was cooled to ambient, diluted with 20 ml water and the precipitate collected by filtration. The solid was recrystallized from ethyl acetate:methanol to give 1.11 gm (48.9%) 5-amino-3-(1-methyl-1,2,3,6-tetrahydropyr-idin-4-yl)-1H-indole as a tan solid (m.p.=200°-203° C.). The tan solid was subjected to flash chromatography, eluting with 100:20:0.5 dichloromethane:methanol:ammonium hydroxide, to give 0.99 gm 5-amino-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a cream colored solid (m.p.=212°-215° C. (ethyl acetate:methanol)).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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